molecular formula C12H15IN4O2 B4434841 2-ETHOXY-4-(2-ETHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-6-IODOPHENYL METHYL ETHER

2-ETHOXY-4-(2-ETHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-6-IODOPHENYL METHYL ETHER

Cat. No.: B4434841
M. Wt: 374.18 g/mol
InChI Key: UPVVMFHGJNANQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ETHOXY-4-(2-ETHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-6-IODOPHENYL METHYL ETHER is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-4-(2-ETHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-6-IODOPHENYL METHYL ETHER typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the tetraazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the iodo group: This step often involves halogenation reactions using reagents like iodine or iodinating agents.

    Etherification: The ethoxy group can be introduced via nucleophilic substitution reactions.

    Final assembly: The various fragments are then combined under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure Control: Maintaining optimal conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-4-(2-ETHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-6-IODOPHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can alter the functional groups, leading to new derivatives.

    Substitution: The iodo group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism by which 2-ETHOXY-4-(2-ETHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-6-IODOPHENYL METHYL ETHER exerts its effects depends on its interaction with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or protein synthesis.

    Pathways involved: Specific biochemical pathways that are influenced by the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-ETHOXY-4-(2-ETHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-6-BROMOPHENYL METHYL ETHER
  • 2-ETHOXY-4-(2-ETHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-6-CHLOROPHENYL METHYL ETHER

Uniqueness

Compared to similar compounds, 2-ETHOXY-4-(2-ETHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-6-IODOPHENYL METHYL ETHER may exhibit unique properties due to the presence of the iodo group, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

5-(3-ethoxy-5-iodo-4-methoxyphenyl)-2-ethyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IN4O2/c1-4-17-15-12(14-16-17)8-6-9(13)11(18-3)10(7-8)19-5-2/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVVMFHGJNANQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)C2=CC(=C(C(=C2)I)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-ETHOXY-4-(2-ETHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-6-IODOPHENYL METHYL ETHER
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2-ETHOXY-4-(2-ETHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-6-IODOPHENYL METHYL ETHER
Reactant of Route 3
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2-ETHOXY-4-(2-ETHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-6-IODOPHENYL METHYL ETHER
Reactant of Route 4
Reactant of Route 4
2-ETHOXY-4-(2-ETHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-6-IODOPHENYL METHYL ETHER
Reactant of Route 5
Reactant of Route 5
2-ETHOXY-4-(2-ETHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-6-IODOPHENYL METHYL ETHER
Reactant of Route 6
Reactant of Route 6
2-ETHOXY-4-(2-ETHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-6-IODOPHENYL METHYL ETHER

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